2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol
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Overview
Description
2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol is a complex organic compound with a unique structure that includes methoxy groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or dichloromethane.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-ethyl-2,6-dimethoxy: Similar structure with ethyl and methoxy groups.
Phenol, 2,6-dimethoxy-4-(2-propenyl): Contains allyl and methoxy groups.
Benzeneethanamine, 4-methoxy-α-methyl: Contains methoxy and ethylamine groups.
Uniqueness
2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol is unique due to the presence of both methoxy groups and a piperazine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H28N2O4 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C21H28N2O4/c1-25-18-6-4-16(5-7-18)14-22-8-10-23(11-9-22)15-17-12-19(26-2)21(24)20(13-17)27-3/h4-7,12-13,24H,8-11,14-15H2,1-3H3 |
InChI Key |
RAVOJVUVGDOAPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
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